Methyl 2-bromo-5-cyclopropylbenzoate
Overview
Description
Methyl 2-bromo-5-cyclopropylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of Methyl 2-bromo-5-cyclopropylbenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes in the body. It is also believed to have anti-inflammatory and analgesic properties.
Biochemical And Physiological Effects
Methyl 2-bromo-5-cyclopropylbenzoate has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties. It is also believed to have antifungal and antibacterial properties. Furthermore, it has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
Methyl 2-bromo-5-cyclopropylbenzoate has various advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of Methyl 2-bromo-5-cyclopropylbenzoate in scientific research. One direction is the development of new drugs and pharmaceuticals based on its unique properties. Another direction is the investigation of its anti-inflammatory and analgesic properties for the treatment of various diseases. Furthermore, the use of Methyl 2-bromo-5-cyclopropylbenzoate in the development of new materials and polymers is also an area of interest.
Scientific Research Applications
Methyl 2-bromo-5-cyclopropylbenzoate has various scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a reagent in the preparation of various derivatives of benzoic acid. Furthermore, Methyl 2-bromo-5-cyclopropylbenzoate is used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
methyl 2-bromo-5-cyclopropylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKOPEFXQYUWEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-cyclopropylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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